Aerothionin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

气溴酪氨酸是一种从海洋海绵中分离得到的溴酪氨酸衍生物,特别是从海绵属物种Aplysina gerardogreeni中分离得到 . 该化合物因其强大的抗分枝杆菌和抗肿瘤活性而引起了广泛关注 . 气溴酪氨酸独特的结构和生物活性使其成为各种科学和医学应用的有希望的候选者。

准备方法

合成路线和反应条件

气溴酪氨酸可以通过使用三氟乙酸铊(III)作为关键试剂,对甲基丙酮酸肟衍生物进行酚氧化来合成 . 合成路线包括多个步骤,包括中间化合物的形成及其随后的氧化以生成气溴酪氨酸 .

工业生产方法

气溴酪氨酸的工业生产主要依靠从海洋海绵中提取。 该过程包括用己烷、二氯甲烷和乙醇等溶剂浸泡冷冻干燥和研磨的海绵 . 然后分离二氯甲烷提取物并纯化以获得气溴酪氨酸 .

化学反应分析

反应类型

气溴酪氨酸会发生各种化学反应,包括:

氧化: 气溴酪氨酸可以被氧化形成不同的衍生物。

还原: 还原反应可以改变溴酪氨酸部分。

取代: 取代反应可以在分子中引入不同的官能团。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的三氟乙酸铊(III)和用于还原反应的各种还原剂 . 这些反应的条件通常包括受控温度和特定溶剂,以确保所需的转化。

形成的主要产物

科学研究应用

Anti-Tumor Activity

Aerothionin has demonstrated significant anti-tumor properties, particularly against pheochromocytoma cells, which are neuroendocrine tumors arising from the adrenal gland. Research indicates that this compound effectively reduces the viability of these tumor cells in vitro.

Case Study: Pheochromocytoma Treatment

- Study Design : In vitro experiments were conducted using 3D spheroids of pheochromocytoma cells treated with varying concentrations of this compound.

- Results :

Table: Anti-Tumor Activity of this compound

| Concentration (µM) | Relative Viability (%) | Hypoxic Conditions (%) |

|---|---|---|

| 10 | Significant reduction | Not assessed |

| 25 | 83.7 | 93.2 |

| 50 | 55.1 | 70.4 |

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. This characteristic is particularly relevant given the global challenge posed by antibiotic resistance.

Case Study: Antimicrobial Activity

- Study Findings : this compound exhibited the ability to inactivate clinical isolates of Mycobacterium tuberculosis, indicating its potential as a novel therapeutic agent for treating resistant infections .

Neuropharmacological Applications

Emerging research suggests that this compound may interact with various neurotransmitter systems, potentially influencing neurological health.

Potential Mechanisms

- This compound's structure allows it to potentially modulate serotonin receptors, which play a critical role in mood regulation and neurological function.

- Further studies are necessary to elucidate its exact effects on neurotransmission and potential implications for treating mood disorders .

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its therapeutic application. Studies have indicated that while it exhibits cytotoxic effects on tumor cells, its impact on normal tissue cells is comparatively minimal.

Safety Assessment

作用机制

气溴酪氨酸通过多个分子靶点和途径发挥其作用。 研究表明,它通过干扰必需的细胞过程来抑制多药耐药结核分枝杆菌的生长 . 此外,气溴酪氨酸通过降低癌细胞的活力和抑制其增殖来表现出抗肿瘤活性 . 这些作用涉及的具体分子靶点和途径仍在研究中,但它们可能涉及与关键酶和信号通路的相互作用 .

相似化合物的比较

生物活性

Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly Aplysina species. It has garnered attention for its diverse biological activities, including anticancer, antimycobacterial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data in tables for clarity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Anticancer Activity

- Antimycobacterial Activity

- Neuroprotective Effects

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably:

- HeLa Cells : this compound demonstrated an IC50 value of approximately 29 µM against cervical cancer cells (HeLa) .

- MCF-7 Cells : It also exhibited cytotoxicity towards breast cancer cells (MCF-7) .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

In a study comparing the effects of this compound and its analog Homothis compound on pheochromocytoma cells, both compounds reduced cell viability significantly at concentrations starting from 25 µM, with this compound showing a therapeutic window wider than other tested compounds like Aeroplysinin-1 .

Antimycobacterial Activity

This compound has been identified as having potent antimycobacterial properties. It was effective against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent in treating tuberculosis .

Table 2: Antimycobacterial Activity of this compound

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Drug-resistant M. tuberculosis | Not specified |

Neuroprotective Effects

Recent studies have indicated that this compound can inhibit α-synuclein aggregation, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. However, it was noted that at effective concentrations for α-synuclein inhibition, this compound exhibited toxicity to primary dopaminergic neurons . This dual effect suggests a complex interaction that warrants further investigation.

Table 3: Neuroprotective Activity of this compound

Study on Tumor Cell Lines

In a comprehensive study, researchers evaluated the effects of this compound on various tumor cell lines. The results indicated that while this compound effectively reduced the viability of cancer cells, it also stimulated normal fibroblast viability at lower concentrations (up to 25 µM), highlighting its selective toxicity profile . This suggests potential applications in cancer therapy where minimizing damage to healthy tissues is crucial.

Antimycobacterial Efficacy

Another significant study focused on the antimycobacterial activity of this compound against drug-resistant strains. The results confirmed its efficacy, suggesting that it could serve as a lead compound in developing new treatments for resistant tuberculosis strains .

Discussion

The biological activity of this compound presents a promising avenue for therapeutic development. Its anticancer properties coupled with notable antimycobacterial effects position it as a versatile compound in pharmacology. However, the observed neurotoxicity at effective dosages for neuroprotection necessitates further research to optimize its therapeutic index.

Future Research Directions

- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.

- Safety Profiles : Investigating the long-term effects and potential side effects in vivo.

- Formulation Development : Exploring delivery methods that maximize efficacy while minimizing toxicity.

属性

分子式 |

C24H26Br4N4O8 |

|---|---|

分子量 |

818.1 g/mol |

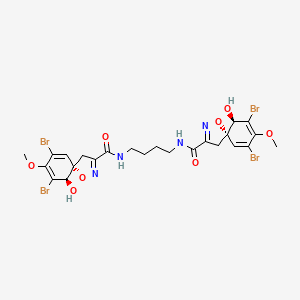

IUPAC 名称 |

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |

InChI 键 |

BJWQSQOWGBUSFC-UWXQAFAOSA-N |

手性 SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |

规范 SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |

同义词 |

aerothionin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。